4-CF3 Group Confers ~8-Fold Anticancer Potency Enhancement vs. Non-Fluorinated Isoxazole Analog (Class-Level Evidence)
In a direct head-to-head comparison within the 4-(trifluoromethyl)isoxazole series, compound 2g (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole) exhibited an IC50 of 2.63 µM against MCF-7 breast cancer cells, whereas its non-fluorinated analogue 14 (3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole) showed an IC50 of 19.72 µM in the same assay, representing an approximately 7.5-fold potency enhancement attributable to the 4-CF3 group [1]. This class-level SAR finding supports the inference that the 4-CF3 group on the target compound (CAS 380419-66-9) is expected to confer a significant potency advantage over the closest des-CF3 analog, 3-methyl-6-phenylisoxazolo[5,4-b]pyridine (MW 210.24 g/mol), for which no published IC50 data are currently available [2]. The enhanced activity is attributed to the electron-withdrawing and lipophilic character of the CF3 group, which improves target binding and membrane permeability.
| Evidence Dimension | In vitro anticancer potency (IC50, MCF-7 cell line) |
|---|---|
| Target Compound Data | No direct IC50 data available; compound bears the 4-CF3 pharmacophore associated with enhanced potency |
| Comparator Or Baseline | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (2g): IC50 = 2.63 µM; non-fluorinated analogue 14: IC50 = 19.72 µM |
| Quantified Difference | ~7.5-fold potency enhancement for CF3-containing analogue vs. non-fluorinated analogue |
| Conditions | MCF-7 human breast cancer cell line; RSC Advances 2024 study |
Why This Matters
Procurement of the 4-CF3-bearing compound rather than a des-CF3 analog is justified if the research objective involves maximizing target potency, as the CF3 group is a validated potency-enhancing moiety in the isoxazole chemotype.
- [1] Pattanayak P, Chatterjee T. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Adv. 2024 Jun 12;14(27):18856-18870. doi: 10.1039/d4ra02856b. PMID: 38873543. View Source
- [2] SpectraBase. 3-Methyl-6-phenylisoxazolo[5,4-b]pyridine. Compound ID: Ie5TPn6lTII. MW 210.24 g/mol. Wiley Science Solutions. View Source
